molecular formula C4H6N4O B072871 4-Methoxy-1,3,5-triazin-2-amine CAS No. 1122-73-2

4-Methoxy-1,3,5-triazin-2-amine

Cat. No.: B072871
CAS No.: 1122-73-2
M. Wt: 126.12 g/mol
InChI Key: NROXQTDIDGVYHK-UHFFFAOYSA-N
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Description

4-Methoxy-1,3,5-triazin-2-amine is a heterocyclic compound belonging to the triazine family. It is characterized by a triazine ring substituted with a methoxy group at the 4-position and an amino group at the 2-position. This compound has garnered interest due to its diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-1,3,5-triazin-2-amine typically involves the nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with methoxy and amino groups

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of microwave irradiation has been reported to enhance reaction efficiency, reduce reaction time, and improve yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-1,3,5-triazin-2-amine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The triazine ring is susceptible to nucleophilic attack, leading to substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

    Condensation Reactions: It can participate in condensation reactions with other compounds to form more complex structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as ammonia, amines, and alcohols are commonly used under controlled temperature conditions.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride can be employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with different amines can yield various substituted triazines.

Scientific Research Applications

4-Methoxy-1,3,5-triazin-2-amine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other heterocyclic compounds and polymers.

    Biology: The compound has been studied for its potential antimicrobial and anticancer properties.

    Medicine: Research has explored its use in developing new pharmaceuticals, particularly as enzyme inhibitors and antimicrobial agents.

    Industry: It is utilized in the production of herbicides, dyes, and other industrial chemicals.

Comparison with Similar Compounds

    2-Amino-4-methoxy-6-methyl-1,3,5-triazine: Similar structure with an additional methyl group.

    4-Methoxy-N,6-dimethyl-1,3,5-triazin-2-amine: A derivative with dimethyl substitution.

Uniqueness: 4-Methoxy-1,3,5-triazin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-methoxy-1,3,5-triazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4O/c1-9-4-7-2-6-3(5)8-4/h2H,1H3,(H2,5,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NROXQTDIDGVYHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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